
9,9-Dibromo-2,6-dimethylnona-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dibromo-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C11H18Br2. It is a derivative of nonadiene, characterized by the presence of two bromine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with larger quantities of reagents and more stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dibromo-2,6-dimethylnona-2,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of nonadiene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 9-substituted-2,6-dimethylnona-2,6-diene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of nonadiene derivatives with reduced bromine content.
Wissenschaftliche Forschungsanwendungen
9,9-Dibromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,9-Dibromo-2,6-dimethylnona-2,6-diene involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in electrophilic addition and substitution reactions. The pathways involved include the formation of carbocation intermediates and subsequent reactions with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylnona-2,6-diene: Lacks the bromine atoms, resulting in different reactivity and applications.
9,9-Dichloro-2,6-dimethylnona-2,6-diene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.
9,9-Diiodo-2,6-dimethylnona-2,6-diene:
Uniqueness
9,9-Dibromo-2,6-dimethylnona-2,6-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific types of chemical transformations. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
105865-47-2 |
|---|---|
Molekularformel |
C11H18Br2 |
Molekulargewicht |
310.07 g/mol |
IUPAC-Name |
9,9-dibromo-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C11H18Br2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7,11H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
HKWOJGPBCYDPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC(Br)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


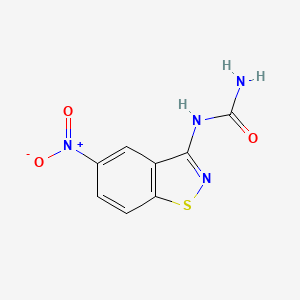
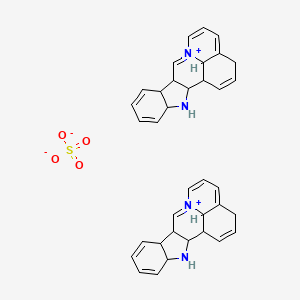
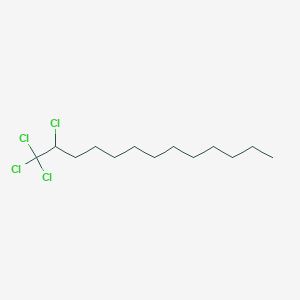
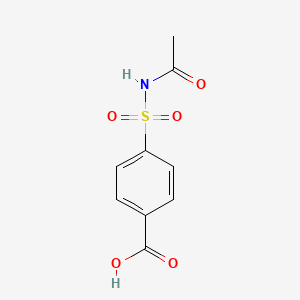
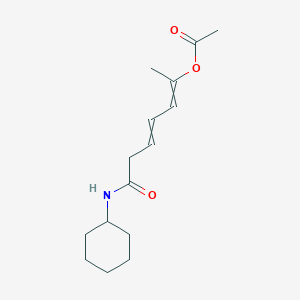
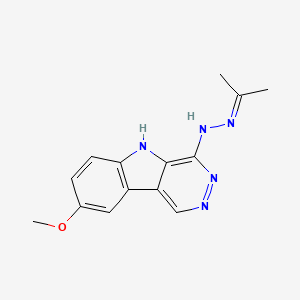
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
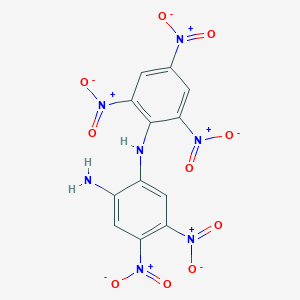

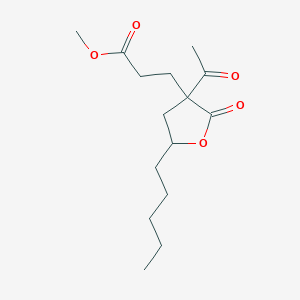
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
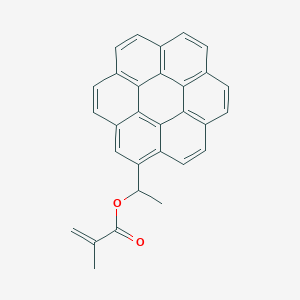
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
